molecular formula C6H12O3 B14357222 Acetic acid;but-3-en-1-ol CAS No. 91364-32-8

Acetic acid;but-3-en-1-ol

Cat. No.: B14357222
CAS No.: 91364-32-8
M. Wt: 132.16 g/mol
InChI Key: DWSQSZXQXYUKSE-UHFFFAOYSA-N
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Description

Acetic acid;but-3-en-1-ol is an organic compound that combines the properties of acetic acid and but-3-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. But-3-en-1-ol, on the other hand, is an unsaturated alcohol with the chemical formula C₄H₇OH. The combination of these two compounds results in a unique molecule that exhibits characteristics of both an acid and an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;but-3-en-1-ol can be synthesized through esterification, a reaction between acetic acid and but-3-en-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;but-3-en-1-ol undergoes several types of chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to break down into acetic acid and but-3-en-1-ol.

    Oxidation: Reaction with oxidizing agents to form corresponding aldehydes or ketones.

    Reduction: Reaction with reducing agents to form corresponding alcohols.

Common Reagents and Conditions

    Esterification: Concentrated sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Esterification: Esters.

    Hydrolysis: Acetic acid and but-3-en-1-ol.

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Acetic acid;but-3-en-1-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with similar acidic properties.

    But-3-en-1-ol: An unsaturated alcohol with similar alcohol properties.

    Ethyl acetate: An ester formed from acetic acid and ethanol, similar in structure and reactivity.

Uniqueness

Acetic acid;but-3-en-1-ol is unique due to its combination of acidic and alcoholic properties, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

91364-32-8

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

acetic acid;but-3-en-1-ol

InChI

InChI=1S/C4H8O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4)

InChI Key

DWSQSZXQXYUKSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCCO

Origin of Product

United States

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